molecular formula C11H12FN3 B15310942 4-(2-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine

4-(2-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine

Cat. No.: B15310942
M. Wt: 205.23 g/mol
InChI Key: XIJWLBRLWXSJKK-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, such as 2-fluorobenzaldehyde, which reacts with the pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-(2-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorophenyl group and the pyrazole ring can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-4-yl) (2-fluorophenyl) methanone: A compound with similar structural features but different functional groups.

    1H-Pyrazolo[3,4-b]pyridines: Compounds with a pyrazole ring fused to a pyridine ring, showing different biological activities.

Uniqueness

4-(2-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

4-(2-fluorophenyl)-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H12FN3/c1-7-10(11(13)15(2)14-7)8-5-3-4-6-9(8)12/h3-6H,13H2,1-2H3

InChI Key

XIJWLBRLWXSJKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2F)N)C

Origin of Product

United States

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